N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE
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Overview
Description
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of amides, which are widely present in organic compounds, polymers, natural products, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, this compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of pre-activated acyl halides or anhydrides as starting materials is common in traditional methods for constructing amide bonds . Recently, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various catalysts . The reaction conditions are often mild and metal-free, making the processes environmentally friendly .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-pyridin-2-ylamides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties . Additionally, it can participate in oxidative and reductive processes, influencing various biochemical pathways .
Comparison with Similar Compounds
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE can be compared with other similar compounds, such as:
N-pyridin-2-ylamides: These compounds share a similar structure but differ in their reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have distinct chemical properties and uses.
Properties
IUPAC Name |
N-pyridin-2-ylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(8-4-3-5-8)12-9-6-1-2-7-11-9/h1-2,6-8H,3-5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBCRCXOZAPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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